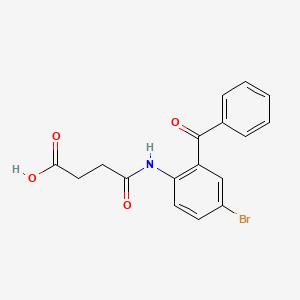

N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-benzoyl-4-bromoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4/c18-12-6-7-14(19-15(20)8-9-16(21)22)13(10-12)17(23)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUZAZZFWIUWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid typically involves the reaction of 2-benzoyl-4-bromoaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as pyridine or triethylamine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below summarizes key structural analogs of N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid, emphasizing substituent variations and their impact on molecular geometry:

Key Observations:

- Substituent Effects on Conformation: Electron-withdrawing groups (e.g., NO₂, Br) and steric bulk (e.g., CH₃) significantly alter the dihedral angle between the aromatic ring and the amide group. For example, the 2-NO₂, 4-CH₃ derivative exhibits a smaller dihedral angle (36.1°) compared to the 2-Cl, 4-CH₃ analog (48.4°), suggesting that nitro groups enhance planarity .

- Hydrogen Bonding: Intramolecular N-H⋯O(NO₂) bonds stabilize the conformation in nitro-substituted derivatives, while intermolecular N-H⋯O(C) and O-H⋯O(C) bonds drive crystal packing .

Crystallographic and Physical Properties

Crystallographic data for select analogs are compared below:

Key Observations:

- Crystal Packing : Nitro-substituted derivatives form one-dimensional chains via N-H⋯O hydrogen bonds, whereas boronic acid analogs may adopt distinct packing due to their unique functional groups .

- Thermal and Solubility Properties : Morpholine-substituted derivatives (e.g., N-(2-Morpholin-4-yl-phenyl)-succinamic acid) exhibit improved solubility in polar solvents compared to halogenated analogs .

Biologische Aktivität

N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid features a benzoyl group, a bromophenyl moiety, and a succinamic acid backbone. Its unique structure contributes to its biological activity and makes it a subject of interest for drug development.

Biological Activities

1. Antimicrobial Activity

Research indicates that N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

2. Anticancer Activity

N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid has also been evaluated for its anticancer potential. Studies involving human cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in various types of cancer cells, including breast and prostate cancer cells. The compound appears to modulate key signaling pathways involved in cell growth and survival.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

The biological effects of N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid are attributed to its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes such as apoptosis and cell cycle regulation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation: It could interact with cell surface receptors, affecting signaling pathways that regulate growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid:

- Study on Antimicrobial Efficacy: A study published in 2024 evaluated the antimicrobial properties of the compound against a panel of pathogens. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antibacterial agent .

- Anticancer Research: Another study focused on the anticancer effects of the compound on prostate cancer cells. The findings revealed that treatment with N-(2-Benzoyl-4-bromo-phenyl)-succinamic acid resulted in increased apoptosis rates compared to control groups .

- Mechanistic Insights: Research has also provided insights into the mechanisms by which this compound exerts its effects, highlighting its role in disrupting cellular signaling pathways associated with proliferation and survival .

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential release of brominated vapors.

- Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

How can researchers predict biological activity based on structural analogs?

Advanced Research Question

- Pharmacophore modeling : The succinamic acid moiety acts as a hydrogen-bond donor/acceptor, mimicking natural substrates (e.g., enzyme inhibitors) .

- QSAR studies : Correlate logP (calculated ~2.1) with membrane permeability using Molinspiration or SwissADME.

- In vitro assays : Test against kinase or protease targets (IC50 <10 µM suggests therapeutic potential) .

What analytical techniques are critical for purity assessment and structural confirmation?

Basic Research Question

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity >98% required for biological assays .

- NMR : ¹H NMR (DMSO-d6) should show singlet for benzoyl protons (δ 7.8–8.1 ppm) and amide NH (δ 10.2 ppm) .

- Elemental analysis : Match calculated (C: 54.3%, H: 3.5%, N: 4.6%) and observed values within ±0.3% .

How do solvent polarity and temperature affect crystallization outcomes?

Advanced Research Question

- Polar solvents (e.g., DMF) : Promote needle-like crystals via slow evaporation (yield: 60–70%) but may trap solvent molecules .

- Nonpolar solvents (e.g., xylene) : Yield block-shaped crystals with higher density (1.45 g/cm³) due to tighter packing .

- Temperature : Crystallization at 4°C slows nucleation, improving single-crystal quality for diffraction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.